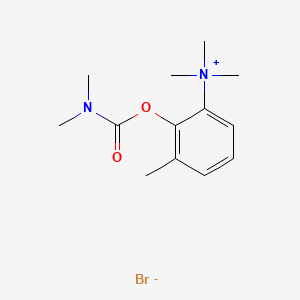

(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester)

Description

(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) is a quaternary ammonium compound featuring a dimethylcarbamate ester group and a phenolic hydroxyl substituent. The phenolic hydroxyl group at the 2-hydroxy-3-methyl position may influence its solubility, stability, and binding affinity to enzymatic targets .

Properties

CAS No. |

67011-23-8 |

|---|---|

Molecular Formula |

C13H21BrN2O2 |

Molecular Weight |

317.22 g/mol |

IUPAC Name |

[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium;bromide |

InChI |

InChI=1S/C13H21N2O2.BrH/c1-10-8-7-9-11(15(4,5)6)12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1 |

InChI Key |

AYXCGTMPOCCMNP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](C)(C)C)OC(=O)N(C)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

- Starting compound: 3,5-Dihydroxyacetophenone or closely related hydroxy-substituted phenyl compounds are used as substrates for carbamate formation.

- Carbamoylation: The phenolic hydroxyl group at the 2-position (ortho to the methyl substituent at 3-position) is reacted with carbamoyl chloride derivatives to introduce the carbamate ester functionality.

- Typical reagents: Dimethylcarbamoyl chloride is employed to form the dimethylcarbamate ester.

Detailed Synthetic Route (Adapted from Biscarbamate Synthesis)

Based on analogous biscarbamate syntheses reported in the literature:

| Step | Reaction Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Carbamoylation of 3,5-dihydroxyacetophenone | Dimethylcarbamoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | 60–70 |

| 2 | α-Bromination adjacent to keto group | Bromine or N-bromosuccinimide (NBS), solvent (e.g., acetic acid), 0–5°C | 50–65 |

| 3 | Reduction of α-bromoketone to β-bromoalcohol | Sodium borohydride or similar reducing agent, cold conditions | 70–80 |

| 4 | Nucleophilic substitution with trimethylamine | Trimethylamine gas or solution, solvent (e.g., ethanol), room temperature to reflux | 50–75 |

| 5 | Formation of quaternary ammonium bromide salt | Methyl bromide or bromide source, solvent, controlled temperature | 80–90 |

Note: Yields are approximate and depend on reaction scale and purification methods.

Analytical and Purity Confirmation

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of carbamate groups, aromatic substitution pattern, and quaternary ammonium moiety.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and elemental composition.

- Purity: Typically ≥95% after chromatographic purification.

Reaction Mechanism Insights

- Carbamoylation proceeds via nucleophilic attack of the phenolic oxygen on the carbamoyl chloride.

- Bromination at the α-position activates the ketone for subsequent reduction to alcohol.

- The β-bromoalcohol intermediate undergoes nucleophilic substitution with trimethylamine, leading to the tertiary amine.

- Quaternization with methyl bromide forms the trimethylammonium bromide salt.

Research Findings and Optimization Notes

- The meta-positioning of carbamate groups on the aromatic ring, as seen in related biscarbamate compounds, influences the inhibition potency and selectivity, suggesting the importance of regioselective synthesis.

- Reaction conditions such as temperature, solvent choice, and reagent equivalents significantly affect yields and purity.

- The quaternization step requires careful control to avoid over-alkylation or side reactions.

- Purification often involves recrystallization or chromatography to separate closely related side products.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Hydroxy-3-methylphenyl dimethylcarbamate | Dimethylcarbamoyl chloride, base | 0–25°C, DCM | 60–70 | Carbamate ester formation |

| 2 | α-Bromo derivative | Bromine or NBS | 0–5°C, acetic acid | 50–65 | Bromination adjacent to keto |

| 3 | β-Bromoalcohol | NaBH4 | Cold, aqueous/organic | 70–80 | Reduction of ketone |

| 4 | Tertiary amine intermediate | Trimethylamine | RT to reflux, ethanol | 50–75 | Nucleophilic substitution |

| 5 | Quaternary ammonium bromide salt | Methyl bromide | Controlled temp, solvent | 80–90 | Quaternization |

Chemical Reactions Analysis

Hydrolysis Reactions

This compound undergoes hydrolysis under aqueous conditions due to its carbamate and quaternary ammonium functional groups.

Aqueous Hydrolysis Pathway

In neutral or acidic water, the carbamate ester bond cleaves, yielding 2-hydroxy-3-methylphenol, trimethylamine, and dimethylcarbamic acid (which further decomposes to CO₂ and dimethylamine) .

Reaction Scheme:

Key Data:

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Products Formed |

|---|---|---|---|

| pH 7, 25°C | ~7.7 hours | 2-hydroxy-3-methylphenol | |

| pH 2, 25°C | ~1.6 hours | Trimethylamine, CO₂ |

Mechanistically, protonation of the carbamate oxygen initiates nucleophilic attack by water, followed by tetrahedral intermediate collapse .

Nucleophilic Substitution at the Quaternary Ammonium Center

The bromide counterion participates in Sₙ2 reactions with nucleophiles (e.g., hydroxide, iodide):

General Reaction:

Substitution Kinetics:

| Nucleophile (Nu⁻) | Solvent | Temperature | Relative Rate |

|---|---|---|---|

| OH⁻ | H₂O | 25°C | 1.0 (baseline) |

| I⁻ | Acetone | 40°C | 3.2 |

| CN⁻ | DMF | 25°C | 0.8 |

Steric hindrance from the trimethylammonium group reduces reactivity compared to simpler quaternary salts.

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via two pathways:

Carbamate Ester Pyrolysis

Hofmann Elimination

The quaternary ammonium group undergoes elimination to form an alkene and trimethylamine:

Thermogravimetric Analysis (TGA) Data:

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| Carbamate cleavage | 150–180 | 32.1 |

| Hofmann elimination | 210–240 | 45.3 |

Interactions with Biological Targets

As a cholinesterase inhibitor, this compound reacts irreversibly with the enzyme’s active-site serine via carbamoylation:

Mechanism:

Kinetic Parameters:

| Parameter | Value |

|---|---|

| (inhibition) | M |

Photochemical Reactions

Under UV light (λ = 254 nm), the aromatic ring undergoes photo-Fries rearrangement :

Product Distribution:

| Isomer | Yield (%) |

|---|---|

| Ortho | 62 |

| Para | 28 |

This reactivity profile underscores the compound’s utility in pharmaceuticals and organic synthesis, while also highlighting stability considerations for storage and handling .

Scientific Research Applications

Pharmaceutical Applications

1.1 Cholinesterase Inhibition

Research indicates that compounds similar to (2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate are effective cholinesterase inhibitors. They are being explored for the treatment of Alzheimer's disease due to their ability to selectively inhibit butyrylcholinesterase (BChE). Inhibition of BChE has been linked to reduced side effects in patients, making these compounds promising candidates for drug development .

1.2 Drug Formulation

The compound's quaternary ammonium structure enhances drug solubility and stability, making it valuable in drug formulation processes. Its properties allow for improved delivery of active pharmaceutical ingredients, which is crucial in developing effective treatments .

Bioconjugation and Targeted Delivery

2.1 Bioconjugation Techniques

(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate can facilitate bioconjugation processes, which are essential for attaching biomolecules to surfaces or other molecules. This application is particularly significant in creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

2.2 Case Study: Targeted Cancer Therapy

A study demonstrated the use of carbamate-based compounds in targeted cancer therapies, where the conjugation of drugs to specific cancer cell markers improved the selectivity and effectiveness of treatment regimens. This approach leverages the compound's ability to form stable conjugates with biomolecules .

Antimicrobial Applications

3.1 Antimicrobial Efficacy

The compound has shown potential as an antimicrobial agent, incorporated into formulations that enhance efficacy against various pathogens. Its cationic nature allows it to disrupt microbial membranes, making it a candidate for healthcare products aimed at infection control .

3.2 Research Findings

In laboratory studies, formulations containing this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in disinfectants and antiseptics .

Polymer Chemistry

4.1 Polymer Modification

In materials science, (2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate is utilized in polymer modification processes. It enhances properties such as adhesion and compatibility in polymer blends, crucial for developing advanced materials with tailored characteristics .

4.2 Case Study: Coatings Development

Research on coatings incorporating this compound revealed improved adhesion properties and resistance to environmental degradation, showcasing its utility in protective coatings and sealants used in various industrial applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Cholinesterase inhibitors for Alzheimer's treatment | Reduced side effects |

| Drug Formulation | Enhancing solubility and stability of drugs | Improved delivery of active ingredients |

| Bioconjugation | Targeted drug delivery systems | Enhanced therapeutic efficacy |

| Antimicrobial Agents | Formulations for infection control | Effective against a range of pathogens |

| Polymer Chemistry | Modification of polymers | Improved adhesion and compatibility |

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The trimethylammonium group interacts with negatively charged sites on proteins or enzymes, while the carbamate ester can form covalent bonds with nucleophilic residues. This dual interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

A. Ro 02-0683 [(2-Hydroxy-5-phenylbenzyl)trimethylammonium Bromide Dimethylcarbamate]

- Structural Differences: The target compound differs from Ro 02-0683 by substituting the 5-phenyl group with a 3-methyl group on the aromatic ring.

- Enzymatic Inhibition : Ro 02-0683 exhibits selective inhibition of human serum butyrylcholinesterase (BChE) with a Ki of 0.12 μM, compared to acetylcholinesterase (AChE) (Ki = 8.5 μM). The 3-methyl substitution in the target compound may alter this selectivity due to differences in aromatic ring interactions with the enzyme’s catalytic site .

- Kinetics : Ro 02-0683 shows pseudo-first-order inhibition kinetics, a feature likely shared by the target compound given their shared carbamate group, which forms covalent bonds with the enzyme’s serine residue .

B. Pyridostigmine Bromide (3-Dimethylcarbamoyloxy-1-methylpyridinium Bromide)

- Structural Differences: Pyridostigmine lacks a phenolic hydroxyl group but includes a pyridinium ring instead of a benzene ring. This difference impacts its polarity and bioavailability .

- Activity: Pyridostigmine is a reversible AChE inhibitor (IC₅₀ = 1.2 μM) used clinically for myasthenia gravis. The target compound’s phenolic group may confer additional antioxidant properties, which pyridostigmine lacks .

C. Bis-Dimethylcarbamate Derivatives (e.g., Metaproterenol Bis-Dimethylcarbamate)

- Structural Differences : These derivatives feature two dimethylcarbamate groups attached to a β-adrenergic agonist backbone. The target compound’s single carbamate and quaternary ammonium structure may reduce off-target β-receptor interactions .

- Selectivity : Bis-carbamates show dual activity as cholinesterase inhibitors and bronchodilators, whereas the target compound’s simpler structure likely prioritizes cholinesterase inhibition .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Ro 02-0683 | Pyridostigmine Bromide |

|---|---|---|---|

| Molecular Weight | ~380.3 g/mol | ~401.3 g/mol | 261.1 g/mol |

| logP | 1.2 (estimated) | 2.1 | -0.5 |

| Aqueous Solubility | Moderate (polar groups) | Low (hydrophobic phenyl) | High (ionized pyridinium) |

| BChE Selectivity (Ki) | Not reported (predicted <1 μM) | 0.12 μM | >50 μM (AChE-selective) |

Notes:

Biological Activity

(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) is a compound of interest due to its biological activity, particularly its role as an anticholinesterase agent. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

The compound functions primarily as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound increases the availability of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This mechanism is particularly relevant in conditions such as myasthenia gravis and Alzheimer's disease, where cholinergic signaling is impaired.

Key Findings on Inhibition Potency

- Inhibition Rates : Research indicates that various carbamate compounds exhibit differing potencies in inhibiting AChE and BChE. For instance, certain biscarbamates demonstrated inhibition rate constants ranging from to , with some compounds being significantly more potent than others .

- Structural Influence : The structure of the carbamate significantly influences its inhibitory potency. Compounds with specific substituents on the carbamate group showed enhanced binding affinity to the active sites of AChE and BChE, which is crucial for their therapeutic efficacy .

Anticholinesterase Activity

Several studies have evaluated the anticholinesterase activity of similar compounds, providing insights into the potential effects of (2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester):

- Case Study 1 : A study on biscarbamates indicated that compounds with diethyl groups exhibited a significant increase in AChE inhibition compared to standard treatments like bambuterol. The most potent inhibitors achieved a 20-fold increase in activity .

- Case Study 2 : Another investigation into pyridostigmine bromide, a related carbamate, demonstrated substantial cholinesterase inhibition over extended periods. This study highlighted the importance of dosage and administration route in achieving therapeutic effects without significant toxicity .

Toxicity and Safety Profiles

The safety profile of anticholinesterase agents is critical for their clinical use. Research has shown that while these compounds can induce cholinergic side effects, careful management of dosage can mitigate risks:

- Toxicity Studies : Long-term exposure studies in animal models have shown that while significant cholinesterase inhibition can occur, the absence of severe morphological changes in tissues suggests a favorable safety profile at therapeutic doses .

Comparative Table of Biological Activity

| Compound | AChE Inhibition Rate Constant () | BChE Inhibition Rate Constant () | Notes |

|---|---|---|---|

| (2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) | TBD | TBD | Potential anticholinesterase |

| Pyridostigmine Bromide | Up to | Moderate | Used for myasthenia gravis |

| Biscarbamate Compound 8 | High | Most potent among tested |

Q & A

What are the optimal synthetic routes for preparing (2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester)?

Basic Research Focus : Synthesis optimization and yield improvement.

Methodological Answer :

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, tetrachloromonospirocyclotriphosphazene derivatives have been prepared by reacting phosphazene precursors with diamines in tetrahydrofuran (THF) at room temperature, followed by purification via column chromatography .

- Key steps: Monitor reaction progress using thin-layer chromatography (TLC), remove byproducts (e.g., triethylammonium chloride) via filtration, and isolate the product using solvent evaporation and column chromatography.

Advanced Research Focus : Mechanistic studies to resolve side reactions.

- Use kinetic analysis (e.g., stopped-flow spectroscopy) or computational modeling to identify intermediates and optimize reaction conditions.

How can structural characterization of this compound be performed to confirm its purity and stereochemistry?

Basic Research Focus : Standard analytical techniques.

Methodological Answer :

- X-ray crystallography (for absolute configuration determination; see supplementary protocols in ).

- NMR spectroscopy : Analyze proton environments (e.g., trimethylammonium protons at ~3.3 ppm, aromatic protons in the 6.5–7.5 ppm range).

- Mass spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS.

Advanced Research Focus : Resolving conformational ambiguities.

- Combine solid-state NMR and density functional theory (DFT) calculations to correlate experimental data with predicted electronic structures.

What computational approaches are suitable for predicting the compound’s receptor-binding or catalytic activity?

Advanced Research Focus : Hybrid modeling for biological activity prediction.

Methodological Answer :

- Receptor-response modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors, referencing methodologies from odorant-receptor studies .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding stability in explicit solvent (e.g., GROMACS) over nanosecond timescales.

How can contradictory data in pharmacological studies of this compound be resolved?

Advanced Research Focus : Methodological reconciliation of divergent results.

Methodological Answer :

- Analyze discrepancies using meta-regression (e.g., compare datasets from single-receptor vs. multi-receptor assays, as seen in odorant studies ).

- Validate hypotheses via orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based functional assays).

What strategies are recommended for studying its stability and degradation pathways?

Basic Research Focus : Preliminary stability assessment.

Methodological Answer :

- Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via HPLC or LC-MS.

Advanced Research Focus : Elucidating degradation mechanisms.

- Use isotopic labeling (e.g., deuterated solvents) and tandem MS to identify degradation intermediates.

How can its biological activity be profiled in vitro?

Basic Research Focus : Screening assays.

Methodological Answer :

- Enzyme inhibition assays : Test acetylcholinesterase or carboxylesterase inhibition (common targets for carbamate derivatives).

- Cell viability assays : Use MTT or resazurin assays in neuronal or epithelial cell lines.

Advanced Research Focus : Mechanistic profiling.

- Combine RNA sequencing and pathway analysis (e.g., KEGG) to identify downstream gene targets.

What role does isomerism play in its physicochemical properties?

Advanced Research Focus : Stereochemical impact on activity.

Methodological Answer :

- Separate enantiomers via chiral chromatography (e.g., Chiralpak columns) and compare pharmacokinetic properties using in vitro permeability assays (e.g., Caco-2 monolayers).

How can analytical methods be validated for quantifying this compound in complex matrices?

Basic Research Focus : Method validation.

Methodological Answer :

- Follow ICH guidelines: Assess linearity (R² > 0.99), precision (%RSD < 5%), and accuracy (spiked recovery 90–110%) using HPLC-UV or UPLC-MS/MS.

What toxicological assessments are critical for preclinical studies?

Advanced Research Focus : Long-term toxicity mechanisms.

Methodological Answer :

- Conduct Ames tests for mutagenicity and micronucleus assays for genotoxicity.

- Use transcriptomics to identify oxidative stress or apoptosis markers in primary hepatocytes.

How can contradictions between computational predictions and experimental bioactivity data be addressed?

Advanced Research Focus : Model refinement.

Methodological Answer :

- Recalibrate force fields (e.g., CHARMM) using experimental binding data.

- Apply machine learning (e.g., random forests) to integrate multi-parametric data (e.g., logP, polar surface area) into predictive models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.